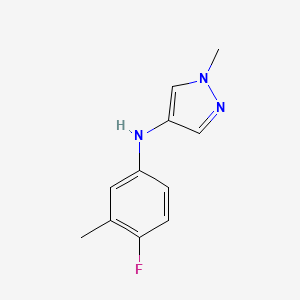

N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

N-(4-fluoro-3-methylphenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H12FN3/c1-8-5-9(3-4-11(8)12)14-10-6-13-15(2)7-10/h3-7,14H,1-2H3 |

InChI Key |

SHRCALMVXOOKGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=CN(N=C2)C)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically involves the condensation of 4-fluoro-3-methylphenylhydrazine with a suitable β-dicarbonyl compound or its derivatives to form the pyrazole ring. The key steps include:

- Formation of hydrazone intermediate by reaction of 4-fluoro-3-methylphenylhydrazine with ethyl acetoacetate or related β-ketoesters.

- Cyclization under reflux in protic solvents such as ethanol or methanol to yield the pyrazole core.

- Methylation at the nitrogen of the pyrazole ring to obtain the N-methyl derivative.

This method is well-documented for producing pyrazole derivatives with good yields and purity.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Hydrazone formation | 4-fluoro-3-methylphenylhydrazine + ethyl acetoacetate, ethanol, reflux 4-6 h | Intermediate hydrazone | 85-90 |

| Cyclization to pyrazole | Continued reflux in ethanol/methanol | 1H-pyrazol-4-amine derivative | 80-88 |

| N-Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), DMF solvent | N-methylated pyrazole | 75-85 |

These conditions are optimized to minimize side reactions and maximize regioselectivity toward the 4-amine pyrazole isomer.

Industrial Scale Adaptations

Industrial synthesis adapts the above laboratory methods with:

- Use of continuous flow reactors for better temperature control and reaction time.

- Automated solvent recovery systems to reduce waste.

- Optimization of reagent stoichiometry for cost efficiency.

- Purification via crystallization or chromatography to ensure high purity for pharmaceutical applications.

Alternative Synthetic Strategies and Related Compounds

Pyrazole Formation via Hydrazine Derivatives

An alternative approach involves:

- Reaction of methylhydrazine with β-diketones or vinyl ketones.

- Use of protecting groups such as tert-butoxycarbonyl (Boc) to control reactivity.

- Subsequent deprotection and functionalization steps to introduce the fluorinated phenyl ring.

This strategy is useful for synthesizing analogues with varied substitution patterns and has been applied in drug discovery research for enzyme inhibitors.

Chalcone Condensation Route

Another reported method involves:

- Synthesis of chalcones bearing the 4-fluoro-3-methylphenyl group by Claisen-Schmidt condensation.

- Cyclization with phenylhydrazine to form pyrazoline intermediates.

- Oxidation or further functionalization to reach the pyrazole amine target.

This method allows structural diversification and has been used to generate compounds with analgesic and anti-inflammatory properties.

Chemical Reaction Analysis Relevant to Preparation

| Reaction Type | Reagents/Conditions | Products Formed | Notes |

|---|---|---|---|

| Hydrazone formation | 4-fluoro-3-methylphenylhydrazine + β-ketoester | Hydrazone intermediate | Key step for pyrazole ring formation |

| Cyclization | Reflux in ethanol/methanol | Pyrazole ring closure | Temperature and solvent critical |

| N-Methylation | Methyl iodide, base, DMF | N-methylpyrazole derivative | Controls N-substitution specificity |

| Oxidation | m-Chloroperbenzoic acid, hydrogen peroxide | N-oxide derivatives | May alter biological activity |

| Reduction | Lithium aluminum hydride, sodium borohydride | Amine derivatives | Used for modifying side chains |

| Nucleophilic substitution | Amines, thiols under basic conditions | Substituted phenyl derivatives | Fluorine atom substitution possible |

These reactions highlight the versatility in modifying the compound and optimizing synthesis routes for desired properties.

Research Data and Characterization

Spectroscopic Data

| Technique | Key Observations for this compound |

|---|---|

| FT-IR | C-F stretch ~1090 cm⁻¹; C-H methyl stretch ~2920 cm⁻¹; C=N stretch ~1590 cm⁻¹ |

| ¹H NMR (CDCl₃) | Methyl singlet ~2.3 ppm; aromatic protons 6.8–7.5 ppm; pyrazole NH absent due to methylation |

| Mass Spectrometry | Molecular ion peak consistent with C11H12FN3 (exact mass ~201 Da) |

These data confirm the successful synthesis and purity of the compound.

Yield and Purity

Typical isolated yields for the final compound range from 70% to 90%, with purity assessed by HPLC or LC-MS exceeding 95% in optimized procedures.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazone cyclization | 4-fluoro-3-methylphenylhydrazine + ethyl acetoacetate | Hydrazone formation, reflux, N-methylation | 75-90 | Most common, scalable |

| Chalcone condensation | Chalcone derivatives + phenylhydrazine | Cyclization to pyrazoline, oxidation | 70-80 | Allows analog synthesis |

| β-Diketone + methylhydrazine | β-diketone derivatives + methylhydrazine | Cyclization, deprotection | 65-85 | Used for analogues with Boc protection |

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure can be compared to other pyrazole- and fluorophenyl-containing derivatives (Table 1):

Key Observations :

- The 4-fluoro-3-methylphenyl group is shared with nitrone 9f , which exhibits exceptional antioxidant activity, suggesting that this substituent enhances radical scavenging efficiency .

- Pyridinyl substituents (e.g., in ) introduce aromatic interactions critical for binding to kinase active sites, as seen in EGFR inhibitors .

- Bulky groups (e.g., tert-butyl in nitrone 9f ) improve stability and potency in antioxidant assays compared to smaller substituents .

Physicochemical Properties

- Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine has a melting point of 104–107°C , while nitrone 9f is a solid with unspecified melting points but demonstrated stability under assay conditions .

- Spectroscopic Data : ¹H NMR and ¹³C NMR spectra for pyrazole derivatives (e.g., ) confirm regioselective substitution patterns critical for activity.

Biological Activity

N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₂FN₃ |

| Molecular Weight | 205.23 g/mol |

| CAS Number | 1177358-97-2 |

The structure consists of a pyrazole ring substituted with a fluorinated phenyl group, which is crucial for its biological activity.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Kinase Inhibition : The compound has shown potential in inhibiting specific kinases, which are critical in signaling pathways related to cell proliferation and survival. This inhibition could lead to the downregulation of cancer cell growth .

- Antimicrobial Activity : It has been evaluated for its antimicrobial properties, with studies suggesting it may disrupt bacterial cell membranes, leading to cell lysis .

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may also possess anti-inflammatory properties, potentially inhibiting the production of pro-inflammatory cytokines .

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:

- HeLa Cells (Cervical Cancer) : Growth inhibition was observed with a mean percentage of 38.44% .

- HepG2 Cells (Liver Cancer) : The compound exhibited a growth inhibition percentage of 54.25% .

Antimicrobial Activity

The compound has been tested against several bacterial strains. Results from in vitro assays indicate that it possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of the bacterial cell wall integrity .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Anticancer Properties :

- Antimicrobial Evaluation :

Summary Table of Biological Activities

| Activity Type | Target | Effectiveness |

|---|---|---|

| Anticancer | HeLa Cells | 38.44% growth inhibition |

| HepG2 Cells | 54.25% growth inhibition | |

| Antimicrobial | Various Bacterial Strains | Moderate to strong activity |

| Anti-inflammatory | Cytokine Production | Inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.